1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
説明
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core. Its structure includes a 4-bromophenyl group at position 1 and a 2-(trifluoromethyl)benzyl moiety at position 4. These substituents confer distinct electronic and steric properties, influencing solubility, bioavailability, and target binding.
特性
IUPAC Name |
1-(4-bromophenyl)-5-[[2-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF3N4O/c20-13-5-7-14(8-6-13)27-17-15(9-25-27)18(28)26(11-24-17)10-12-3-1-2-4-16(12)19(21,22)23/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXDDUMIAQORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHBrFNO
- Molecular Weight : 449.2 g/mol
- CAS Number : 1326905-58-1
The presence of bromine and trifluoromethyl groups in its structure enhances its chemical reactivity and biological activity, making it a valuable candidate for medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines. A notable study reported that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant activity against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC values ranging from 6.2 to 43.4 μM .
| Compound | Cancer Cell Line | IC Value (μM) |
|---|---|---|
| 1 | T47D | 43.4 |
| 2 | HCT-116 | 6.2 |
| 3 | Various | 27.3 |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Pyrazolo[3,4-d]pyrimidines are known to inhibit various enzymes involved in cancer progression and inflammation. The inhibition of specific kinases and phosphodiesterases by these compounds suggests their potential use in treating conditions like cancer and inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By targeting specific signaling pathways involved in cell growth and division.
- Induction of Apoptosis : Promoting programmed cell death in cancerous cells through mitochondrial pathways.
- Antioxidant Activity : Reducing oxidative stress within cells, which is often elevated in cancerous tissues.
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Breast Cancer : A derivative showed a significant reduction in tumor size in xenograft models when administered at a dosage correlating with its IC values.
- Inflammatory Diseases : Another study indicated that these compounds could reduce markers of inflammation in animal models, suggesting their dual role in anticancer and anti-inflammatory therapies .
科学的研究の応用
Anticancer Activity
Recent studies indicate that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines. A study highlighted the synthesis of new pyrazolo[3,4-d]pyrimidines that demonstrated potent anti-angiogenic and anticancer activities, with structure-activity relationship analyses suggesting that specific substitutions enhance efficacy against cancer cells .
Antimicrobial Properties
The compound's structural features may also contribute to its antimicrobial activity. Research has shown that derivatives of pyrimidines possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with electron-withdrawing groups on their aromatic rings consistently exhibited improved antibacterial potency . This suggests that the incorporation of trifluoromethyl groups could enhance the antimicrobial profile of the compound.
Study 1: Anticancer Screening
A comprehensive screening of a series of pyrazolo[3,4-d]pyrimidines revealed that certain derivatives displayed significant cytotoxic effects against the NCI-60 cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity .
| Compound | Activity Level | Cell Line Tested |
|---|---|---|
| Compound A | High | A549 (Lung) |
| Compound B | Moderate | MCF7 (Breast) |
| Compound C | Low | HT29 (Colon) |
Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial activity, a series of synthesized compounds were tested against common bacterial strains. The results indicated that the presence of bromine and trifluoromethyl groups significantly increased antibacterial efficacy compared to standard antibiotics like trimethoprim .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound D | E. coli | 20 |
| Compound E | S. aureus | 25 |
| Compound F | P. aeruginosa | 18 |
化学反応の分析
Cyclocondensation of Pyrazole and Pyrimidine Moieties
-
The microwave-assisted cyclocondensation ensures regioselectivity and reduced reaction times .
-
Copper triflate and ionic liquid catalysts enhance reaction efficiency and recyclability .
Functionalization Reactions
The bromophenyl and trifluoromethylbenzyl groups enable further derivatization:
Cross-Coupling Reactions
-
The bromine atom at the 4-position of the phenyl group serves as a handle for palladium-catalyzed couplings .
Electrophilic Substitution
Catalytic Hydrogenation and Reduction
Degradation and Stability Studies
-
Degradation pathways highlight the compound’s sensitivity to harsh conditions, necessitating controlled storage .
Mechanistic Insights
-
Suzuki Coupling : The bromophenyl group undergoes oxidative addition with Pd(0), followed by transmetallation with boronic acids and reductive elimination .
-
Vilsmeier-Haack Reaction : Imine formation between DMF and POCl₃ generates an electrophilic chloromethylene ion, attacking the electron-rich pyrazole ring .
Table 1: Optimization of Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 78 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 85 |
Table 2: Stability Under Accelerated Conditions
| Condition | Time (h) | Purity Loss (%) |
|---|---|---|
| pH 1.2 (HCl) | 24 | 22 |
| pH 7.4 (PBS) | 24 | 5 |
| 40°C/75% RH | 48 | 15 |
類似化合物との比較
Structural Modifications and Substituent Effects
The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:
Key Observations:
- Electron-Withdrawing Groups : The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to methyl () or unsubstituted analogs () .
- Pharmacological Potential: While the target compound lacks explicit activity data, structurally related PDE9 inhibitors (e.g., PF-04447943) highlight the scaffold’s relevance in neurological disorders .
Q & A
Q. What are the key synthetic steps and critical optimization parameters for synthesizing this compound?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Condensation : Formation of the pyrazolo[3,4-d]pyrimidine core using halogenated aryl precursors.
- Cyclization : Intramolecular cyclization under controlled temperatures (60–100°C) and inert atmospheres.
- Substitution : Introduction of the 2-(trifluoromethyl)benzyl group via nucleophilic substitution. Optimization Parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Triethylamine or DMAP improves yield in acylation steps .
- Temperature control : Avoids side reactions (e.g., decomposition above 120°C) .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments. F NMR validates trifluoromethyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, critical for bromine detection .
- FTIR : Identifies carbonyl (C=O, ~1650–1700 cm) and C-F stretching (~1100–1250 cm) .
- HPLC-PDA : Monitors purity (>95%) and detects byproducts .
Q. What are the recommended storage conditions to maintain compound stability?
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis or photodegradation.
- Solvent : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers to minimize decomposition .
Advanced Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and purity?
- Variable Screening : Use fractional factorial designs to assess critical factors (e.g., solvent, temperature, catalyst ratio). For example, a 2 factorial design can optimize solvent polarity (DMF vs. THF), temperature (80°C vs. 100°C), and catalyst loading .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. For instance, a central composite design revealed that 90°C in DMF with 1.2 eq. triethylamine maximizes yield (82%) while minimizing impurities .
Q. How to resolve discrepancies between X-ray crystallography data and computational structural models?
- Data Validation : Compare experimental bond lengths/angles (from single-crystal XRD) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
- Torsional Analysis : Use Hirshfeld surfaces to evaluate non-covalent interactions (e.g., π-π stacking, halogen bonding) not captured in gas-phase computations .
Q. What strategies address conflicting bioactivity data across assays?
- Assay Standardization : Control variables such as cell line viability (e.g., HepG2 vs. HEK293), incubation time (24–72 hr), and DMSO concentration (<0.1% v/v) .
- Mechanistic Profiling : Use SPR (surface plasmon resonance) to measure binding kinetics (K, k/k) for target proteins, distinguishing true inhibition from assay artifacts .
Q. How can regioselectivity challenges during derivatization be mitigated?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
